molecular formula C8H14Cl2O2 B1365034 6,8-dichlorooctanoic Acid

6,8-dichlorooctanoic Acid

Cat. No. B1365034
M. Wt: 213.1 g/mol
InChI Key: HSKAEXWPLIDFGC-UHFFFAOYSA-N
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Patent
US06864374B2

Procedure details

9 g (0.042 moles) of (+)-6,8-dichlorooctanoic acid are dissolved in 120 ml of methanol containing 0.45 ml of aqueous hydrochloric acid at 37% by weight. The solution is refluxed for two hours, the solvent is evaporated at reduced pressure, 17 ml of toluene are added and the obtained solution is washed twice with 10 ml of water. The toluene phase is concentrated under vacuum, thus obtaining 9.4 g of methyl (+)-6,8-dichlorooctanoate (yield=98.6%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH2:10][CH2:11][Cl:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:13]O>Cl>[Cl:1][CH:2]([CH2:10][CH2:11][Cl:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:13])=[O:8]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC(CCCCC(=O)O)CCCl
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated at reduced pressure, 17 ml of toluene
ADDITION
Type
ADDITION
Details
are added
WASH
Type
WASH
Details
the obtained solution is washed twice with 10 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
The toluene phase is concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC(CCCCC(=O)OC)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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